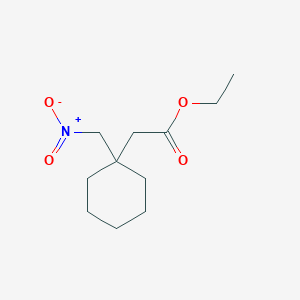
1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester
Cat. No. B131198
Key on ui cas rn:
133938-45-1
M. Wt: 229.27 g/mol
InChI Key: DIXXMLNOGLTXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05091567
Procedure details


98.15 g (1.00 mole) Cyclohexanone are mixed with 35.4 g (1.05 mole) ethyl phosphonate and mixed at 25° to 30° C. with 66.1 g (1.04 mole) potassium hydroxide powder (content 88%). The reaction mixture is further stirred for 30 minutes and successively mixed with 150 mL dimethyl sulphoxide and 86.0 g (1.41 mole) nitromethane. This solution is added dropwise at 110° to 115° C. over 35 minutes to a suspension of 64.7 g (0.47 mole) potassium carbonate in 470 mL dimethyl sulphoxide. Then stirring is continued for 2 to 3 hours and the reaction mixture is mixed with water and subsequently extracted several times with n-hexane. The combined organic phases are washed with water, dried over anhydrous sodium sulphate and the solvent then distilled off in a vacuum. 191.5 g ethyl 1-nitromethyl-1-cyclohexaneacetate in the form of an oil are obtained (yield 83% of theory). Composition according to HPLC: 88.7% of the product of Step 2 and 6.3% of the product of Step 1.

Name
ethyl phosphonate
Quantity
35.4 g
Type
reactant
Reaction Step One








Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.P(=O)([O-])[O:9][CH2:10][CH3:11].[OH-].[K+].[N+:16]([CH3:19])([O-:18])=[O:17].[C:20](=[O:23])([O-])[O-].[K+].[K+].[CH3:26]S(C)=O>CCCCCC.O>[N+:16]([CH2:19][C:1]1([CH2:11][C:10]([O:23][CH2:20][CH3:26])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)([O-:18])=[O:17] |f:2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
98.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
ethyl phosphonate
|
|
Quantity
|
35.4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)([O-])=O
|
Step Two
|
Name
|
|
|
Quantity
|
66.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
64.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
470 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
86 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is further stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Then stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for 2 to 3 hours
|
|
Duration
|
2.5 (± 0.5) h
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent then distilled off in a vacuum
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])CC1(CCCCC1)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 191.5 g | |
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
